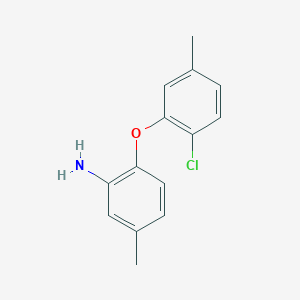

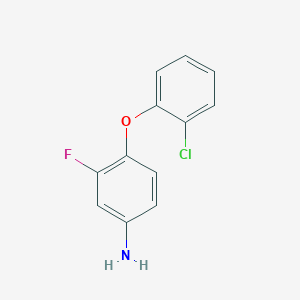

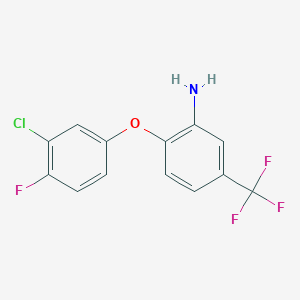

4-(2-Chlorophenoxy)-3-fluoroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves electrophilic amination, as seen in the case of 4-fluorophenol with diazenes, which results in the removal of the fluorine atom and the introduction of other groups . Another example is the synthesis of quinoxaline derivatives from 4-fluoroaniline, which demonstrates the reactivity of the fluoroaniline group and its potential for creating polyfunctionalized compounds . These methods could potentially be adapted for the synthesis of 4-(2-Chlorophenoxy)-3-fluoroaniline.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be analyzed using techniques such as DFT calculations, as seen in the study of chlorophenyl and fluorophenyl compounds . These analyses help in understanding the electronic properties and reactivity of the compound. The presence of chloro and fluoro substituents can lead to weak interactions, such as hydrogen bonds and halogen interactions, which can influence the molecular packing and stability .

Chemical Reactions Analysis

The reactivity of chloro and fluoro groups in chemical reactions is well-documented. For instance, chlorophenols can be labeled and separated using HPLC-fluorescence determination . Fluorine-containing dienes, such as 3-chloro-4-fluorothiophene-1,1-dioxide, show high regioselectivity in Diels-Alder reactions . These insights suggest that this compound could participate in similar selective reactions due to the presence of reactive chloro and fluoro groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated anilines can be complex. For example, the thermal stability of 4-fluoroanilines can vary, and their decomposition products can be identified using spectroscopic methods . The crystal structure of halogenated anilines, such as 2,6-dibromo-3-chloro-4-fluoroaniline, reveals intra- and intermolecular interactions that could be present in this compound as well . These properties are crucial for understanding the behavior of the compound under different conditions and its potential applications.

Aplicaciones Científicas De Investigación

Pharmaceutical Analysis

4-(2-Chlorophenoxy)-3-fluoroaniline is involved in pharmaceutical analysis. A study utilized 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde as a fluorogenic labeling reagent in HPLC separation of chlorophenols, including compounds related to this compound, for determining chlorocresol and chloroxylenol in pharmaceutical formulations (Gatti et al., 1997).

Antimicrobial Studies

A study synthesized derivatives of this compound, specifically thiazolidinone derivatives, for antimicrobial studies. The compounds showed potential as antimicrobial agents after undergoing various synthetic processes (Patel et al., 2009).

Quinoxaline Derivatives Synthesis

Research involving the synthesis of quinoxaline derivatives utilized this compound. This study focused on creating new quinoxaline derivatives with a unique substitution pattern, which can be significant in chemical research and potential medical applications (Maichrowski et al., 2013).

Metabolic Studies

The compound has been used in metabolic studies, like the investigation of its metabolism in rats using various spectroscopic techniques. This research helps in understanding how such compounds are metabolized in biological systems (Duckett et al., 2006).

Spectroscopy and Crystallography

It is also studied in the field of spectroscopy and crystallography. For example, studies on its thermal decomposition and crystal structure provide insights into its physical and chemical properties (Zakrzewska et al., 2001); (Betz, 2015).

Biofield Energy Treatment Studies

Interestingly, studies involving biofield energy treatments on this compound have been conducted to observe changes in its physical, thermal, and spectral properties (Trivedi et al., 2015).

Propiedades

IUPAC Name |

4-(2-chlorophenoxy)-3-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOGKHVPQVPSJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)

![Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1328340.png)